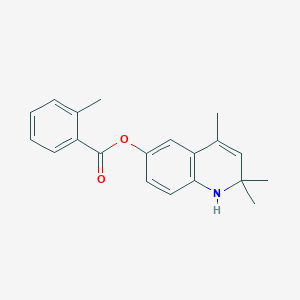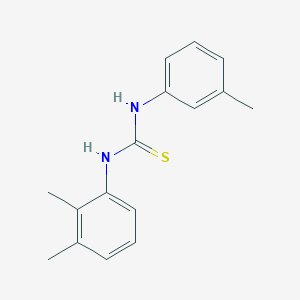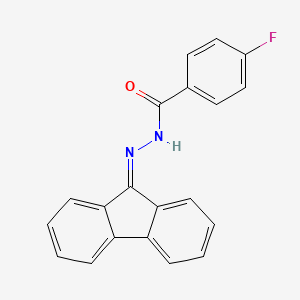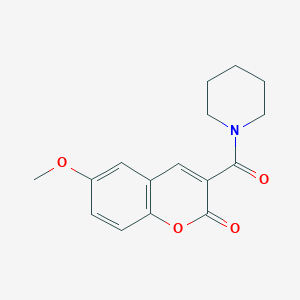![molecular formula C14H13N3O5S B5843010 N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, also known as NMSBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. NMSBA has been found to have a range of applications in various fields of research, including cancer biology, neurodegenerative diseases, and inflammation.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide prevent the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which have higher levels of DNA damage and rely on PARP for survival.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been found to have a range of biochemical and physiological effects. In addition to its role in DNA repair, PARP is also involved in various cellular processes, including gene expression, cell signaling, and cell death. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been shown to affect these processes, leading to changes in cellular metabolism and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide does not inhibit other enzymes involved in DNA repair, making it a more selective tool for studying PARP function. However, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide and PARP inhibitors. One area of interest is the development of more potent and selective PARP inhibitors for use in cancer therapy. Researchers are also exploring the use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, there is ongoing research into the role of PARP in other diseases, such as neurodegenerative disorders and cardiovascular disease, which may lead to new therapeutic applications for PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide is a multi-step process that involves the reaction of different chemicals. The starting material for the synthesis is 3-methyl-2-nitrobenzoic acid, which is first converted into its acid chloride derivative. This is then reacted with 4-aminobenzenesulfonamide to form N-(4-aminosulfonylphenyl)-3-methyl-2-nitrobenzamide. This compound is then further reacted with acetic anhydride to yield the final product, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, including N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, have been found to be effective in treating tumors with defects in DNA repair pathways, such as those caused by mutations in the BRCA genes. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-3-2-4-12(13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZOAZVVWNQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)

![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)

![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)



![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)

